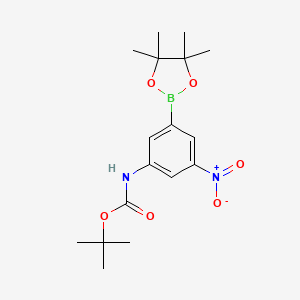
tert-Butyl (3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compounds with the structure of “tert-Butyl (X-phenyl)carbamate” where X is a substituent, are generally used in organic synthesis . The tert-butyl group and the carbamate group (OC(O)NH2) are common protecting groups used in organic synthesis. The phenyl group attached to the carbamate nitrogen indicates that this compound could be used as an intermediate in the synthesis of more complex molecules .
Synthesis Analysis
While the exact synthesis method for this compound isn’t available, similar compounds are typically synthesized through substitution reactions . The tert-butyl carbamate group can be introduced using Boc2O (di-tert-butyl dicarbonate) in the presence of a base. The boronate group can be introduced using a suitable boronic acid or boronate ester .Molecular Structure Analysis
The molecular structure of similar compounds has been determined using techniques like X-ray diffraction, FTIR, NMR spectroscopy, and MS . These techniques can provide information about the bond lengths, bond angles, and the spatial arrangement of atoms in the molecule.Scientific Research Applications
Intermediate in Synthesis of Biologically Active Compounds
This compound serves as a crucial intermediate in synthesizing various biologically active compounds. For instance, Kong et al. (2016) discussed its use in the synthesis of crizotinib, a medication used in cancer treatment. Their study elaborates on the synthesis process, starting from tert-butyl-4-hydroxypiperdine-1-carboxylate, and confirms the structure of the intermediate through MS and 1HNMR spectrum (Kong et al., 2016).
Crystal Structure and Physicochemical Analysis
Ye et al. (2021) conducted a study on tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate, highlighting its significance as an intermediate of 1H-indazole derivatives. The study involved detailed crystal structure analysis and DFT (Density Functional Theory) calculations, providing insights into its molecular structure and physicochemical properties (Ye et al., 2021).
Application in Polymer Science
Fischer et al. (2013) explored the application of related compounds in the development of nanoparticles with enhanced brightness and emission-tuning capabilities. These nanoparticles have potential applications in fields like imaging and sensing, showcasing the versatility of compounds related to tert-butyl carbamate derivatives in polymer science (Fischer, Baier, & Mecking, 2013).
Hydrogen Peroxide Vapor Detection
Fu et al. (2016) researched the use of tert-butyl derivatives in the development of organic thin-film fluorescence probes for explosive detection, specifically focusing on hydrogen peroxide vapor. The study emphasizes the efficient deboration reaction in these compounds, leading to rapid response times in detecting hydrogen peroxide vapor (Fu et al., 2016).
Radioprotective Properties
Qin et al. (2009) synthesized novel chiral nitronyl nitroxyl radicals related to tert-butyl carbamate and evaluated their cytotoxic and radioprotective effects. Such studies highlight the potential medical applications of tert-butyl derivatives in areas like radioprotection (Qin et al., 2009).
Mechanism of Action
Future Directions
properties
IUPAC Name |
tert-butyl N-[3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25BN2O6/c1-15(2,3)24-14(21)19-12-8-11(9-13(10-12)20(22)23)18-25-16(4,5)17(6,7)26-18/h8-10H,1-7H3,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZVDLOQTDZZSFL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)[N+](=O)[O-])NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25BN2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40378290 |
Source


|
| Record name | tert-Butyl [3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40378290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate | |
CAS RN |
374595-05-8 |
Source


|
| Record name | tert-Butyl [3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40378290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-amino-5-(4-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]benzenol](/img/structure/B1333150.png)











![3-Bromo-1-(toluene-4-sulfonyl)-imidazo[1,5-A]pyridine](/img/structure/B1333187.png)
